

The Discovery and Scientific History of 2-Oxoglutaric Acid: A Technical Guide

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Compound Name: 2-Oxoglutaric Acid

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Introduction

2-Oxoglutaric acid, also known as α -ketoglutaric acid (AKG), is a pivotal molecule in cellular metabolism. Its discovery was a landmark achievement in biochemistry, intrinsically linked to the elucidation of the citric acid cycle, a central hub of energy production in aerobic organisms. This technical guide provides an in-depth exploration of the discovery and early scientific history of **2-oxoglutaric acid**, detailing the experimental methodologies of the era, presenting key quantitative data, and illustrating the foundational understanding of its metabolic and signaling roles.

The Discovery of 2-Oxoglutaric Acid and the Citric Acid Cycle

The discovery of **2-oxoglutaric acid** is inseparable from the work of Sir Hans Adolf Krebs and his student William Arthur Johnson. In 1937, through a series of meticulous experiments, they unveiled the cyclic nature of a series of metabolic reactions in pigeon breast muscle, a pathway that would later be named the Krebs cycle, or the tricarboxylic acid (TCA) cycle. **2-Oxoglutaric acid** was identified as a key intermediate in this cycle.

Their groundbreaking paper, "The role of citric acid in intermediate metabolism in animal tissues," published in the journal *Enzymologia*, detailed how the addition of citrate to minced

pigeon muscle tissue led to a significant increase in oxygen consumption, far exceeding the amount expected from the oxidation of the added citrate alone.[1] This catalytic effect suggested a cyclic process where citrate was regenerated. Through the use of metabolic inhibitors, they were able to piece together the sequence of reactions. For instance, in the presence of arsenite, which inhibits the oxidation of keto acids, they observed the accumulation of α -ketoglutarate from citrate.[2] Conversely, the addition of malonate, an inhibitor of succinate dehydrogenase, led to the accumulation of succinate.[2] These observations were crucial in establishing the sequence: citrate \rightarrow α -ketoglutarate \rightarrow succinate.[1]

Quantitative Data from Early Experiments

The early experiments by Krebs and Johnson relied heavily on the Warburg manometer to measure oxygen consumption in tissue preparations. The following table summarizes some of the key quantitative findings that demonstrated the catalytic effect of citrate and other intermediates on respiration in minced pigeon breast muscle.

Substrate Added to Minced Pigeon Breast Muscle (460 mg wet weight)	Incubation Time (min)	Oxygen Consumed (μ L)	Additional Oxygen Consumed Compared to Control (μ L)
None (Endogenous Substrate)	40	465	-
3 μ mol Citrate	40	1132	667
3 μ mol Fumarate	40	980	515
3 μ mol Oxaloacetate	40	1050	585
3 μ mol Succinate	40	890	425

Data reconstructed from descriptions in secondary sources referencing Krebs and Johnson (1937).

Experimental Protocols

The experimental protocols of the 1930s were foundational to modern biochemistry. Below are detailed methodologies for key experiments related to the discovery and characterization of **2-oxoglutaric acid**.

Preparation of Minced Pigeon Breast Muscle

A standard preparation of minced pigeon breast muscle was used for the respiration experiments.

- **Tissue Source:** Freshly excised breast muscle from pigeons was used due to its high metabolic rate.
- **Mincing:** The muscle tissue was finely minced using a Latapie mincer.
- **Suspension:** The minced tissue was suspended in a phosphate-buffered saline solution to maintain physiological pH and osmotic pressure.

Measurement of Oxygen Consumption using the Warburg Manometer

The rate of cellular respiration was quantified by measuring oxygen consumption.

- **Apparatus:** A Warburg manometer, a device that measures changes in gas volume at constant temperature and pressure, was employed.
- **Procedure:**
 - A known quantity of the minced muscle suspension was placed in the main compartment of the manometer flask.
 - Substrates (e.g., citrate, α -ketoglutarate) and inhibitors (e.g., arsenite, malonate) were placed in the side arm of the flask.
 - A small piece of filter paper soaked in potassium hydroxide was placed in the center well to absorb the carbon dioxide produced during respiration.
 - The flasks were placed in a constant temperature water bath and allowed to equilibrate.

- The substrate was tipped from the side arm into the main compartment to initiate the reaction.
- The change in pressure due to oxygen consumption was measured over time.

Micro-determination of α -Ketoglutaric Acid

In 1938, Krebs published a detailed method for the quantitative determination of α -ketoglutaric acid in biological samples. This method was crucial for accurately measuring its accumulation and turnover.

- Principle: α -Ketoglutaric acid is converted to its 2:4-dinitrophenylhydrazone derivative, which is then extracted and oxidized with permanganate to succinic acid. The succinic acid is then quantified manometrically using succinic dehydrogenase.
- Reagents:
 - 50% Sulphuric acid
 - 15% Sodium tungstate
 - Peroxide-free ether
 - 1% 2:4-dinitrophenylhydrazine in 10% H_2SO_4
 - Solid and 2% aqueous KMnO_4
 - Reagents for the determination of succinic acid (including a succinic dehydrogenase preparation from minced muscle).
- Procedure:
 - Deproteinization: Biological samples (e.g., tissue extracts, urine) were deproteinized by adding sulphuric acid and sodium tungstate.
 - Formation of the Hydrazone: The protein-free filtrate was treated with 2:4-dinitrophenylhydrazine to form the 2:4-dinitrophenylhydrazone of α -ketoglutaric acid.

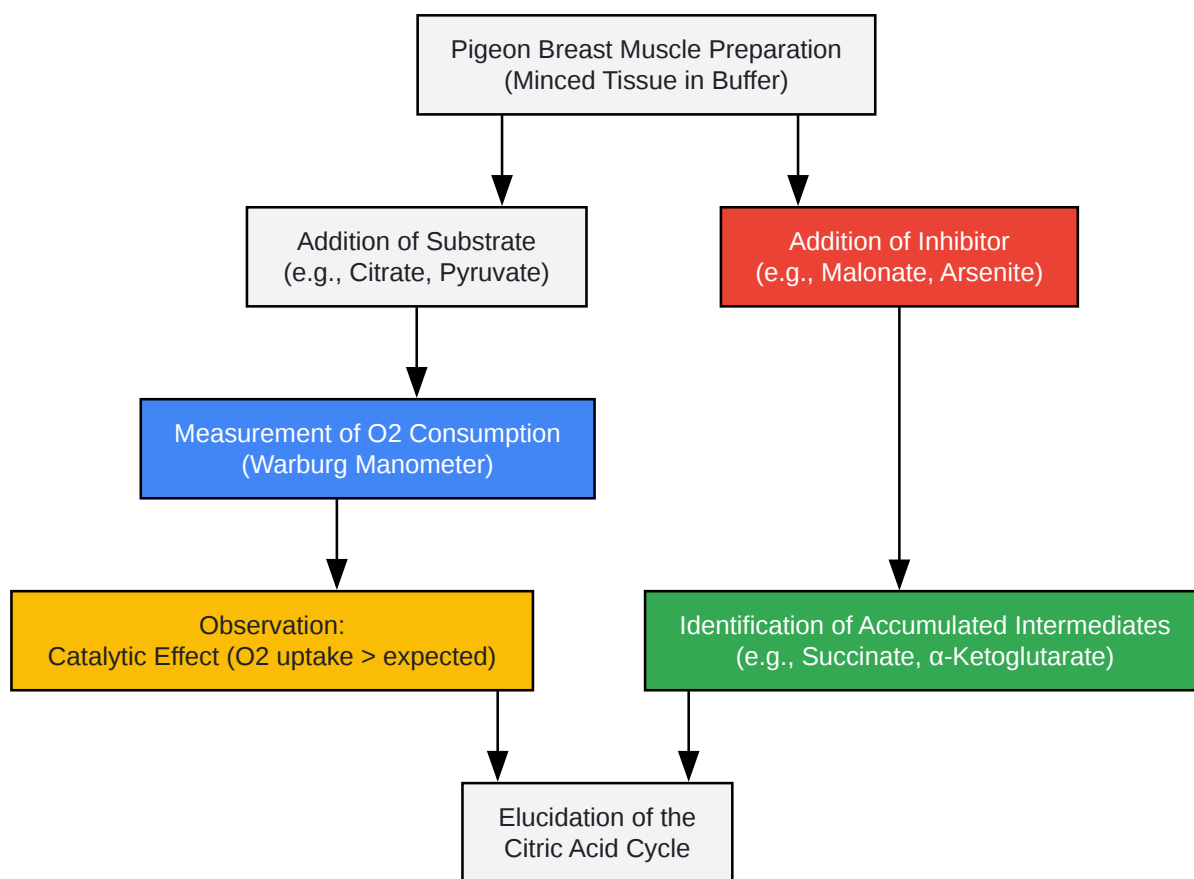
- Ether Extraction: The hydrazone was extracted from the aqueous solution using peroxide-free ether in a continuous extractor.
- Oxidation to Succinic Acid: The ether was removed, and the hydrazone was dissolved in alkali and then acidified. An excess of KMnO_4 was added to oxidize the hydrazone to succinic acid.
- Manometric Determination of Succinic Acid: The resulting solution was neutralized, and the amount of succinic acid was determined by measuring the oxygen uptake in the presence of a succinic dehydrogenase enzyme preparation using a Warburg manometer.

Signaling Pathways and Logical Relationships

Even in the early stages of its scientific history, it was recognized that **2-oxoglutaric acid** was more than just a metabolic intermediate. It sits at a critical intersection between carbon and nitrogen metabolism, and its concentration was understood to be a reflection of the cell's nutritional status.

The Krebs Cycle Experimental Workflow

The logical workflow of Krebs and Johnson's experiments to elucidate the citric acid cycle can be visualized as follows:

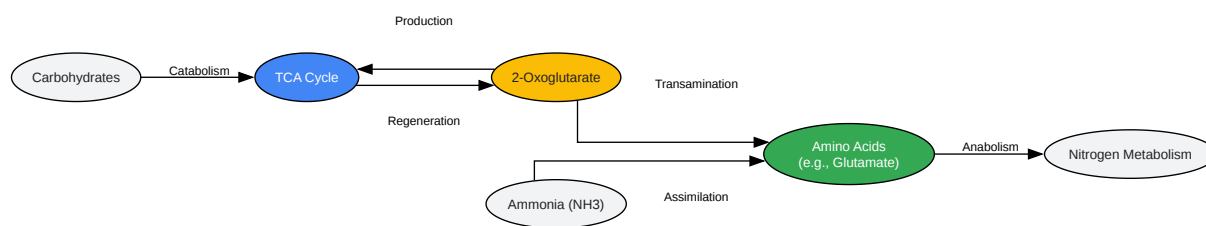


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Experimental workflow for the elucidation of the Krebs cycle.

2-Oxoglutaric Acid at the Crossroads of Carbon and Nitrogen Metabolism

Early on, the role of **2-oxoglutaric acid** in amino acid metabolism was recognized. It serves as the primary carbon skeleton for the assimilation of ammonia, linking the catabolism of carbohydrates with the anabolism of nitrogen-containing compounds. This positions **2-oxoglutaric acid** as a key sensor of the cell's carbon-to-nitrogen balance.



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2-Oxoglutaric acid linking carbon and nitrogen metabolism.

Conclusion

The discovery of **2-oxoglutaric acid** as a central component of the citric acid cycle by Krebs and Johnson was a monumental step in our understanding of cellular metabolism. The experimental techniques they employed, though rudimentary by today's standards, were ingeniously applied to unravel a complex biochemical pathway. The early recognition of its role at the intersection of major metabolic pathways laid the groundwork for future research into its functions in signaling and regulation, areas that continue to be of great interest to researchers, scientists, and drug development professionals.

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References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
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